molecular formula C16H10Cl2FNO3S B12196803 5,7-Dichloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate

Cat. No.: B12196803
M. Wt: 386.2 g/mol
InChI Key: UZXPOVNFSTYPPN-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the electrophilic aromatic substitution of quinoline derivatives, followed by the introduction of chloro and fluoro substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate
  • 5,7-Dichloro-8-hydroxyquinoline
  • 5,7-Diiodo-8-hydroxyquinoline

Uniqueness

Compared to similar compounds, 5,7-Dichloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate stands out due to the presence of both chloro and fluoro substituents. These substituents enhance its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10Cl2FNO3S

Molecular Weight

386.2 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-fluoro-3-methylbenzenesulfonate

InChI

InChI=1S/C16H10Cl2FNO3S/c1-9-7-10(4-5-14(9)19)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3

InChI Key

UZXPOVNFSTYPPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)F

Origin of Product

United States

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